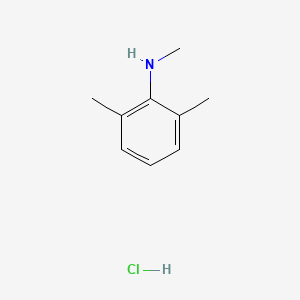

N,2,6-Trimethylaniline hydrochloride

Description

Significance within Substituted Aniline (B41778) Chemistry and Organic Synthesis

Substituted anilines are a cornerstone of modern organic synthesis, serving as versatile precursors for a vast array of more complex molecules. guidechem.com The presence of substituents on the aniline ring dramatically influences the compound's electronic properties, basicity, and reactivity. Methyl groups, as seen in N,2,6-trimethylaniline, are electron-donating, which can affect the nucleophilicity of the amino group and the reactivity of the aromatic ring.

The steric hindrance introduced by the two ortho-methyl groups in N,2,6-trimethylaniline is a crucial feature. This steric bulk can direct the outcome of chemical reactions, favoring certain products over others. In organic synthesis, this controlled reactivity is highly valuable for achieving specific molecular architectures. While research on N,2,6-trimethylaniline hydrochloride itself is not as extensive as for some other isomers, its structural motifs are relevant in the design of catalysts, ligands, and specialty chemicals where control over molecular conformation is critical.

Overview of Academic Research on this compound and Related Methylated Anilines

Academic research on methylated anilines often focuses on their synthesis, reactivity, and application as building blocks. A significant area of investigation is the N-methylation of anilines, a key reaction for producing compounds like N,2,6-trimethylaniline from its precursor, 2,6-dimethylaniline (B139824). Studies have explored various catalytic systems to achieve efficient and selective N-methylation. For instance, research has demonstrated the use of ruthenium and iridium complexes as effective catalysts for the N-methylation of anilines using methanol (B129727) as a methylating agent. rsc.org The steric hindrance from ortho-methyl groups can influence the efficiency of these catalytic processes. rsc.org

Furthermore, the conformational properties of methylated anilines have been a subject of study. Spectroscopic techniques, such as 13C-NMR, coupled with computational calculations, have been employed to understand how methylation patterns affect the geometry and electronic structure of these molecules. For N,N-dimethylanilines, ortho-methylation significantly restricts the conformational space, forcing one of the N-methyl groups to lie closer to the plane of the aromatic ring. While this study focused on N,N-dimethylated anilines, the principles of steric influence are applicable to N-methylated anilines like N,2,6-trimethylaniline.

Research into the molecular interactions of substituted anilines has also been undertaken. Studies have investigated the hydrogen bonding capabilities of ortho- and para-substituted anilines, which can influence their physical properties and behavior in different chemical environments. researchgate.net

Historical Context of Research on Trimethylaniline Derivatives

The study of aniline and its derivatives has a rich history dating back to the 19th century. The initial discoveries of aniline and its subsequent use in the burgeoning synthetic dye industry laid the foundation for the field of organic chemistry. Over time, as synthetic methodologies became more sophisticated, a vast array of substituted anilines, including various trimethylaniline isomers, were synthesized and characterized.

The development of trimethylaniline derivatives is intrinsically linked to the broader advancements in understanding aromatic substitution reactions and the influence of directing groups. The synthesis of specific isomers, such as those with multiple methyl substituents, became a testament to the growing control chemists had over chemical transformations. While early research was often driven by the quest for new dyes and pigments, the 20th century saw the applications of aniline derivatives expand into pharmaceuticals, polymers, and agrochemicals. The study of specific isomers like the trimethylanilines has contributed to a deeper understanding of structure-activity relationships, where the precise placement of methyl groups can lead to significant differences in biological activity and chemical reactivity.

Chemical Compound Information

| Compound Name |

| This compound |

| N,2,6-Trimethylaniline |

| 2,6-dimethylaniline |

| 2,4,6-trimethylaniline (B148799) |

| N,N-dimethylanilines |

| Aniline |

| Methanol |

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 70522-62-2 guidechem.com |

| Molecular Formula | C₉H₁₄ClN guidechem.com |

| Molecular Weight | 171.67 g/mol guidechem.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

N,2,6-trimethylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N.ClH/c1-7-5-4-6-8(2)9(7)10-3;/h4-6,10H,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIWCHKXBXYCETK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589520 | |

| Record name | N,2,6-Trimethylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70522-62-2 | |

| Record name | N,2,6-Trimethylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies of N,2,6 Trimethylaniline Hydrochloride and Its Precursors

Synthesis of N,2,6-Trimethylaniline Hydrochloride

Preparation from 2,6-Dimethylformanilide via Reduction and Subsequent Acidification

The synthesis of this compound can be conceptually approached through the reduction of N-(2,6-dimethylphenyl)formamide (2,6-dimethylformanilide). This process would involve the conversion of the formyl group to a methyl group, followed by acidification to yield the hydrochloride salt. While specific industrial procedures for this exact transformation are not extensively detailed in publicly available literature, the synthesis can be accomplished using standard organic chemistry principles for amide reduction.

A plausible route involves the use of a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The reaction would proceed as follows:

Reduction: 2,6-Dimethylformanilide is dissolved in a suitable anhydrous solvent and treated with a stoichiometric excess of the reducing agent. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

Workup and Acidification: After the reduction is complete, the reaction is carefully quenched with water and an aqueous base (e.g., NaOH solution) to decompose the excess reducing agent and aluminum salts. The resulting N,2,6-trimethylaniline free base is then extracted into an organic solvent. The organic layer is subsequently washed, dried, and treated with a solution of hydrochloric acid (e.g., HCl in ethanol (B145695) or diethyl ether) to precipitate the desired this compound. The salt is then collected by filtration and dried.

Synthetic Pathways to N,2,6-Trimethylaniline (Free Base)

N-Methylation of 2,6-Dimethylaniline (B139824)

A common and direct method for the synthesis of N,2,6-trimethylaniline is the N-methylation of 2,6-dimethylaniline. nih.gov Various methylating agents and reaction conditions can be employed to achieve this transformation.

One approach involves the use of methanol (B129727) as the methylating agent in the presence of a heterogeneous catalyst. For instance, a nickel-based catalyst can be utilized to facilitate the reaction. In a typical procedure, 2,6-dimethylaniline, methanol, and the catalyst are heated in an autoclave under a nitrogen atmosphere. rsc.org The reaction conditions, such as temperature and pressure, are optimized to favor the formation of the mono-N-methylated product.

Another effective method is reductive amination, which utilizes formaldehyde (B43269) as the source of the methyl group. This reaction can be carried out in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) in an acidic medium. spbu.ru The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced to the N-methylated product.

| Method | Methylating Agent | Catalyst/Reagent | Typical Conditions | Reference |

| Catalytic N-Methylation | Methanol | Heterogeneous Ni catalyst | High temperature and pressure in an autoclave | rsc.org |

| Reductive Amination | Formaldehyde | Sodium cyanoborohydride (NaBH₃CN) / Acetic Acid | Room temperature in a suitable solvent like acetonitrile (B52724) | spbu.ru |

Comparative Synthetic Approaches to Isomeric Trimethylaniline Hydrochlorides (e.g., 2,4,6-Trimethylanilinium Chloride)

Reduction of 2,4,6-Trimethylnitrobenzene (from Mesitylene (B46885) Nitration)

The synthesis of 2,4,6-trimethylanilinium chloride, an isomer of this compound, typically begins with the nitration of mesitylene (1,3,5-trimethylbenzene). wikipedia.orgchemdad.comchemicalbook.com This electrophilic aromatic substitution reaction is carried out using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺), which then attacks the electron-rich mesitylene ring to form 2,4,6-trimethylnitrobenzene. chemicalbook.comguidechem.com

The subsequent step is the reduction of the nitro group to an amino group. wikipedia.orgchemdad.comchemicalbook.com A common method for this reduction is catalytic hydrogenation, where 2,4,6-trimethylnitrobenzene is treated with hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel. guidechem.comgoogle.com The reaction is typically performed in a solvent like ethanol or ethyl acetate (B1210297) under pressure.

Alternatively, the reduction can be achieved using a metal in an acidic medium, such as iron powder in the presence of hydrochloric acid. chemdad.comchemicalbook.comchemicalbook.com This method is often employed in industrial settings.

Once the 2,4,6-trimethylaniline (B148799) (free base) is obtained, it is converted to its hydrochloride salt, 2,4,6-trimethylanilinium chloride, by treatment with hydrochloric acid. researchgate.netthermofisher.com

| Starting Material | Reagents | Intermediate | Final Product | Reference |

| Mesitylene | HNO₃, H₂SO₄ | 2,4,6-Trimethylnitrobenzene | 2,4,6-Trimethylanilinium chloride | wikipedia.orgchemdad.comchemicalbook.comchemicalbook.comguidechem.com |

| 2,4,6-Trimethylnitrobenzene | H₂, Pd/C or Fe, HCl | 2,4,6-Trimethylaniline | 2,4,6-Trimethylanilinium chloride | chemdad.comchemicalbook.comchemicalbook.comguidechem.comgoogle.com |

| 2,4,6-Trimethylaniline | HCl | - | 2,4,6-Trimethylanilinium chloride | researchgate.netthermofisher.com |

Electrophilic Bromination of 2,4,6-Trimethylaniline in Acidic Medium to Yield Halogenated Derivatives

The electrophilic bromination of 2,4,6-trimethylaniline in an acidic medium is a method to introduce bromine atoms onto the aromatic ring, leading to halogenated derivatives. The amino group (-NH₂) is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. doubtnut.com However, in a strongly acidic medium, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a deactivating group and a meta-director.

When 2,4,6-trimethylaniline is treated with bromine in an acidic medium, the reaction outcome is influenced by the equilibrium between the free amine and its protonated form. The methyl groups at positions 2, 4, and 6 sterically hinder the ortho and para positions relative to the amino group. The available positions for substitution are 3 and 5.

Under controlled conditions, it is possible to achieve mono-bromination at the 3-position. The reaction is typically carried out by treating a solution of 2,4,6-trimethylaniline in a suitable solvent with a brominating agent, such as bromine (Br₂) or N-bromosuccinimide (NBS), in the presence of an acid. nih.govresearchgate.net The acidic conditions can help to moderate the reactivity of the aniline (B41778) and improve the selectivity of the bromination. doubtnut.comyoutube.com

Investigation of Reaction Mechanisms in Trimethylaniline Synthesis

The formation of N,2,6-trimethylaniline involves two primary mechanistic stages: the synthesis of the 2,6-dimethylaniline precursor and its subsequent N-methylation.

The synthesis of the 2,6-dimethylaniline precursor can be achieved through several routes, each with a distinct reaction mechanism. One common industrial method is the catalytic amination of 2,6-dimethylphenol. This process is believed to proceed via a reductive amination pathway, where the phenol (B47542) is first catalytically dehydrogenated to a ketone intermediate. Ammonia then reacts with the ketone to form an imine, which is subsequently hydrogenated to yield the final 2,6-dimethylaniline. Another established route begins with the nitration of m-xylene, which produces a mixture of nitroxylenes. The desired 2,6-dimethylnitrobenzene is then reduced to 2,6-dimethylaniline. This reduction is a well-understood process involving the transfer of electrons and protons to the nitro group, often facilitated by metal catalysts like palladium or through chemical reducing agents. guidechem.com

The second critical stage is the N-methylation of 2,6-dimethylaniline to form N,2,6-trimethylaniline. The classical laboratory approach involves a nucleophilic substitution (SN2) reaction. youtube.com In this mechanism, the lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic methyl carbon of an alkylating agent, such as iodomethane. youtube.comchemicalbook.com This is a concerted, one-step process where the nitrogen-carbon bond forms simultaneously as the carbon-iodine bond breaks. youtube.com

For industrial-scale production, N-alkylation with methanol is a more common and economical method. researchgate.netalfa-chemistry.com This transformation often proceeds through a "hydrogen-borrowing" or "hydrogen autotransfer" mechanism, particularly when catalyzed by transition metals like ruthenium or iridium. rsc.orgnih.govacs.org This catalytic cycle can be described in the following steps:

Dehydrogenation: The transition metal catalyst temporarily "borrows" hydrogen from the methanol, oxidizing it to formaldehyde. acs.org

Condensation: The 2,6-dimethylaniline reacts with the in-situ generated formaldehyde to form a methanimine (B1209239) intermediate (a type of imine). acs.org

Hydrogenation: The catalyst returns the "borrowed" hydrogen to the imine intermediate, reducing it to the final N-methylated product, N,2,6-trimethylaniline. nih.govacs.org

This mechanism is highly atom-economical as the only byproduct is water, making it an attractive "green" alternative to methods that use toxic alkyl halides. nih.gov

Methodological Advancements in this compound Synthesis

Significant progress has been made in refining the synthesis of this compound, focusing on catalyst development, process optimization, and the use of more sustainable reagents.

Advancements in Precursor Synthesis: Early industrial methods for producing the 2,6-dimethylaniline precursor, such as the nitration-reduction of m-xylene, were often plagued by the generation of significant waste and the formation of undesired isomers like 2,4-dimethylaniline. guidechem.com A major advancement has been the development of the catalytic amination of 2,6-dimethylphenol. This method offers higher selectivity and avoids the harsh acidic conditions and waste streams associated with nitration. guidechem.com Research continues to focus on developing more efficient and robust catalysts for this amination, such as those based on transition metals like nickel, copper, and chromium. researchgate.net

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Nitration-Reduction | m-Xylene | Mixed Acid (H₂SO₄/HNO₃), Metal Catalyst (e.g., Pd) | Utilizes readily available starting material. | Generates significant acid waste; produces isomeric byproducts (e.g., 2,4-dimethylaniline). guidechem.com |

| Catalytic Amination | 2,6-Dimethylphenol | Ammonia, Hydrogen, Catalyst (e.g., Ni-Cu-Cr) | High selectivity for the 2,6-isomer; cleaner process. researchgate.net | Requires specialized high-pressure equipment. |

Advancements in N-Methylation: The N-methylation step has seen a shift from stoichiometric alkylating agents like methyl halides to catalytic processes using methanol. While traditional reagents are effective, they are often toxic and produce stoichiometric amounts of salt waste. nih.gov The development of transition-metal catalysts, particularly those based on ruthenium, iridium, and palladium, has enabled the efficient use of methanol as a benign methyl source via the hydrogen-borrowing mechanism. researchgate.netrsc.orgacs.orgacs.org These modern catalytic systems can operate under milder conditions and often require only a weak base, enhancing their practicality and environmental profile. rsc.orgnih.gov

| Catalyst Type | Example | Typical Reaction Conditions | Key Feature |

|---|---|---|---|

| Ruthenium Complexes | Cyclometalated Ru complexes | 60-140 °C, Weak Base (e.g., NaOH, Cs₂CO₃) rsc.orgnih.gov | Operates under mild conditions; effective with weak bases. rsc.org |

| Iridium Complexes | Ir(I)-NHC complexes | ~110 °C, Cs₂CO₃ acs.org | High conversion and complete selectivity for mono-N-methylation. acs.org |

| Bimetallic Nanoparticles | PdCu-Fe₃O₄ | K₂CO₃ researchgate.net | Synergistic activity superior to monometallic catalysts. researchgate.net |

Process Integration and Final Salt Formation: Methodological advancements also include the development of "one-pot" syntheses, which combine multiple reaction steps into a single procedure without isolating intermediates. Such processes can significantly improve efficiency by reducing handling, purification steps, and solvent usage. For example, one-pot procedures have been developed for the direct synthesis of N,N-dimethylaniline from nitrobenzene (B124822) and methanol, integrating hydrogenation and N-methylation steps over a single catalyst. rsc.org While not specific to the 2,6-trimethyl- variant, these principles are applicable.

The final step, the formation of the hydrochloride salt, is typically a straightforward acid-base reaction. The synthesized N,2,6-trimethylaniline is treated with hydrochloric acid (HCl). Modern approaches integrate this step efficiently into the work-up procedure, often by acidifying the organic extract of the final amine to precipitate the hydrochloride salt directly, ensuring a high-purity product. ijrbat.in

Advanced Structural Elucidation and Spectroscopic Characterization

Crystallographic Studies of Trimethylaniline Hydrochloride Salts

Crystallographic studies offer a definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For trimethylaniline salts, these analyses have revealed intricate networks of non-covalent interactions that dictate the crystal packing.

The hydrochloric acid salt of 2,4,6-trimethylaniline (B148799), known as 2,4,6-trimethylanilinium chloride (C₉H₁₄N⁺·Cl⁻), has been analyzed using single-crystal X-ray diffraction. researchgate.net The crystal structure reveals that all potential hydrogen-bond donors and acceptors are involved in hydrogen bonding. researchgate.net The primary intermolecular forces are N—H⋯Cl hydrogen bonds, which link pairs of cations and anions around centers of symmetry, further connecting them to form columns that propagate along the a-axis. researchgate.net

Non-covalent interactions, including both hydrogen bonding and π–π stacking, are crucial in governing molecular self-assembly. rsc.org The strength of π–π stacking interactions can be influenced by hydrogen bonding, which may alter the electron density of the aromatic rings. rsc.org In the crystal structure of 2,4,6-trimethylanilinium chloride, the packing can be visualized as columns, two ion-pairs wide, formed through these dominant N—H⋯Cl interactions. researchgate.net

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₄ClN |

| Space Group | P 1 21/c 1 |

| a (Å) | 4.8110 |

| b (Å) | 15.373 |

| c (Å) | 12.509 |

| α (°) | 90.00 |

| β (°) | 90.99 |

| γ (°) | 90.00 |

| Z | 4 |

The synthesis and X-ray characterization of N-methylated derivatives, such as N,2,4,6-tetramethylanilinium trifluoromethanesulfonate (B1224126), provide further insight into the interplay of intermolecular forces. nih.govmagritek.com In the crystal structure of this compound, both hydrogen bonding and π–π interactions are identified as the main intermolecular forces. nih.govmagritek.com

A strong N—H⋯O hydrogen bond is observed between the ammonium (B1175870) nitrogen's hydrogen atoms and the oxygen atoms of the trifluoromethanesulfonate anions, creating a one-dimensional chain. nih.govmagritek.com Additionally, the N,2,4,6-tetramethylanilinium cations form dimers through π–π interactions with a parallel-displaced geometry. nih.govmagritek.com The separation distance between the centroids of the interacting benzene (B151609) rings is 3.9129 (8) Å, with an interplanar spacing of 3.5156 (5) Å and a ring slippage of 1.718 Å. nih.govmagritek.com

In contrast, a related derivative, N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate, also forms dimers, but with a more pronounced slippage of the benzene rings. nih.govmagritek.com For this compound, the major intermolecular interactions are a series of weaker C—H⋯O hydrogen bonds, an interaction type that is largely absent in the N,2,4,6-tetramethylanilinium salt. nih.govmagritek.com

| Compound | Centroid-Centroid Distance (Å) | Interplanar Spacing (Å) | Ring Slippage (Å) |

|---|---|---|---|

| N,2,4,6-Tetramethylanilinium Trifluoromethanesulfonate | 3.9129 (8) | 3.5156 (5) | 1.718 |

| N-Isopropylidene-N,2,4,6-tetramethylanilinium Trifluoromethanesulfonate | 4.8937 (8) | 3.3646 (5) | 3.553 |

Nuclear Magnetic Resonance (NMR) Spectroscopy of N,2,6-Trimethylaniline and Related Compounds

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts and coupling patterns of different nuclei, detailed information about the chemical environment and connectivity of atoms can be obtained.

The ¹H NMR spectrum of 2,4,6-trimethylaniline in deuterated chloroform (B151607) (CDCl₃) shows distinct signals corresponding to the different types of protons. chemicalbook.com The aromatic protons typically appear as a singlet, reflecting their chemical equivalence due to the symmetrical substitution pattern. The methyl groups attached to the ring and the amine protons also give rise to characteristic signals.

For the related N,2,4,6-tetramethylanilinium trifluoromethanesulfonate, the ¹H NMR spectrum was recorded in deuterated acetonitrile (B52724) (CD₃CN). The spectrum showed a singlet for the aromatic proton at 7.04 ppm, a singlet for the para-methyl group at 2.29 ppm, a singlet for the two ortho-methyl groups at 2.40 ppm, and a triplet for the N-methyl group at 3.02 ppm. nih.gov

| Compound | Solvent | Aromatic-H | p-CH₃ | o-CH₃ | N-H / N-CH₃ |

|---|---|---|---|---|---|

| 2,4,6-Trimethylaniline chemicalbook.com | CDCl₃ | 6.748 (s, 2H) | 2.193 (s, 3H) | 2.133 (s, 6H) | 3.40 (br s, 2H) |

| N,2,4,6-Tetramethylanilinium Trifluoromethanesulfonate nih.gov | CD₃CN | 7.04 (s, 1H) | 2.29 (s, 3H) | 2.40 (s, 6H) | 3.02 (t, 3H) |

The ¹³C NMR spectrum provides information about the carbon framework of a molecule. In N,2,4,6-tetramethylanilinium trifluoromethanesulfonate, the carbon signals were observed at δ 17.24, 20.68, 37.43, 131.50, 131.76, 132.18, and 140.84 ppm in CD₃CN. nih.gov The distinct chemical shifts correspond to the different carbon environments within the molecule, including the methyl groups and the aromatic ring carbons. The spectrum for 2,6-dimethylaniline (B139824) hydrochloride shows signals for the methyl carbons and the various aromatic carbons, with specific shifts indicating their position relative to the amino group and other methyl substituents. chemicalbook.com

| Compound | Solvent | C-CH₃ | N-CH₃ | Aromatic C |

|---|---|---|---|---|

| N,2,4,6-Tetramethylanilinium Trifluoromethanesulfonate nih.gov | CD₃CN | 17.24, 20.68 | 37.43 | 131.50, 131.76, 132.18, 140.84 |

| 2,6-Dimethylaniline Hydrochloride chemicalbook.com | Not Specified | 17.5 | - | 128.5, 129.5, 130.5, 132.5 |

¹⁵N NMR spectroscopy is a powerful technique for studying the electronic environment of nitrogen atoms. The chemical shifts are highly sensitive to factors such as hybridization, substitution, and protonation. researchgate.net Spectral data for N,2,6-trimethylaniline and related compounds are available in databases like PubChem, providing valuable reference points for structural characterization. nih.govnih.gov The determination of ¹⁵N NMR chemical shifts can be achieved using techniques like ¹H-¹⁵N HMBC NMR spectroscopy at natural abundance. researchgate.net This method is particularly useful for distinguishing between N- and O-alkylation products in heterocyclic compounds, demonstrating the sensitivity of the nitrogen chemical shift to its immediate bonding environment. researchgate.net

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy serves as a powerful tool for obtaining a "molecular fingerprint" of a compound by probing the quantized vibrational energy states of its bonds. Techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy provide complementary information about the molecular structure and functional groups present.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For N,2,6-Trimethylaniline hydrochloride, the protonation of the amino group to form the anilinium ion introduces characteristic vibrational modes.

The FTIR spectrum of N,2,6-Trimethylaniline (the free base) shows characteristic peaks for N-H bending, C-N stretching, and aromatic C-H and C=C vibrations. nih.gov Upon formation of the hydrochloride salt, significant changes are expected. The most notable would be the appearance of a broad, strong absorption band in the region of 2500-3000 cm⁻¹, which is characteristic of the N-H⁺ stretching vibration in amine salts. Additionally, the N-H⁺ bending vibrations would appear in the fingerprint region.

Table 1: Predicted FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2500 | Strong, Broad | N-H⁺ Stretch |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2980-2850 | Medium-Strong | Aliphatic C-H Stretch (from methyl groups) |

| ~1600-1550 | Medium-Strong | N-H⁺ Asymmetric Bend |

| ~1500-1450 | Strong | Aromatic C=C Ring Stretch |

| ~1470-1430 | Medium | Asymmetric C-H Bend (methyl groups) |

| ~1390-1370 | Medium | Symmetric C-H Bend (methyl groups) |

| ~1250-1180 | Medium-Strong | C-N Stretch |

| Below 900 | Medium-Strong | Aromatic C-H Out-of-plane Bend |

Note: This table is a prediction based on the expected vibrational modes for an anilinium salt and may vary from experimental data.

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information about the vibrational, rotational, and other low-frequency modes in a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it a valuable complement to FTIR.

The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations and the C-C and C-H vibrations of the methyl groups. The symmetric breathing mode of the aromatic ring typically gives a very strong Raman signal. The N-H⁺ vibrations would also be Raman active. The study of substituted anilines by Raman spectroscopy indicates that the positions and intensities of the bands are sensitive to the nature and position of the substituents on the aromatic ring. scirp.orgscirp.org

Table 2: Predicted Raman Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070-3040 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Strong | Aliphatic C-H Stretch (from methyl groups) |

| ~1620-1580 | Strong | Aromatic Ring Stretch |

| ~1380 | Medium | Symmetric C-H Bend (methyl groups) |

| ~1000 | Very Strong | Aromatic Ring Breathing (Trigonal) |

| ~800-700 | Medium | Aromatic Ring Puckering/Deformation |

Note: This table is a prediction based on the expected Raman active modes for a substituted anilinium salt and may vary from experimental data.

Mass Spectrometry for Molecular Identification and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a destructive technique that provides information about the molecular weight and the structure of a molecule through the analysis of its fragmentation pattern. For N,2,6-Trimethylaniline, electron ionization (EI) would likely be used, causing the molecule to fragment in a predictable manner.

The molecular ion peak (M⁺) for N,2,6-Trimethylaniline would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (135.21 g/mol ). nih.gov A key fragmentation pathway for N-methylated anilines is the alpha-cleavage, which involves the breaking of a bond adjacent to the nitrogen atom. In the case of N,2,6-Trimethylaniline, this would involve the loss of a methyl radical from the nitrogen to form a stable iminium cation.

Another common fragmentation pattern for aromatic amines is the loss of a hydrogen atom from the molecular ion to form an [M-1]⁺ ion. whitman.edu Further fragmentation of the aromatic ring can also occur, leading to smaller charged fragments.

Table 3: Predicted Mass Spectrometry Fragmentation Data for N,2,6-Trimethylaniline

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 135 | [C₉H₁₃N]⁺ | Molecular Ion (M⁺) |

| 134 | [C₉H₁₂N]⁺ | Loss of a hydrogen radical ([M-H]⁺) |

| 120 | [C₈H₁₀N]⁺ | Alpha-cleavage: Loss of a methyl radical from the N-methyl group |

| 91 | [C₇H₇]⁺ | Tropylium ion, formed from rearrangement and fragmentation of the aromatic ring |

| 77 | [C₆H₅]⁺ | Phenyl cation, from cleavage of the substituents from the ring |

Note: This table is based on general fragmentation patterns of N-methylated anilines and may not represent all observed fragments in an experimental spectrum.

Chemical Reactivity and Mechanistic Organic Chemistry of Trimethylanilines

Acid-Base Properties and Salt Formation Equilibria

The basicity of aniline (B41778) and its derivatives is a cornerstone of their chemical identity, and N,2,6-trimethylaniline is no exception. However, its basicity is significantly influenced by the presence of methyl groups on both the nitrogen atom and the aromatic ring. The lone pair of electrons on the nitrogen atom is responsible for the basic character of anilines. In an acidic medium, this lone pair can accept a proton (H⁺), forming an anilinium salt, in this case, N,2,6-trimethylaniline hydrochloride.

The equilibrium for this acid-base reaction can be represented as: (CH₃)₃C₆H₂NH + HCl ⇌ (CH₃)₃C₆H₂NH₂⁺Cl⁻

A critical factor governing this equilibrium is the "ortho effect". wikipedia.org Generally, electron-donating groups like methyl substituents on the benzene (B151609) ring would be expected to increase the electron density on the nitrogen atom, thereby increasing its basicity. However, when these groups are at the ortho positions (positions 2 and 6), they introduce significant steric hindrance. wikipedia.orgquora.com This steric hindrance destabilizes the corresponding anilinium ion formed upon protonation. wikipedia.orgstackexchange.com When the amino group is protonated, the hybridization of the nitrogen changes from sp² to sp³, leading to a non-planar geometry. This change brings the hydrogen atoms on the nitrogen into close proximity with the ortho-methyl groups, causing steric strain. wikipedia.org This strain makes the conjugate acid less stable, thus shifting the equilibrium to the left and making the parent aniline a weaker base. wikipedia.orgquora.com

The acid dissociation constant (pKa) of the conjugate acid is a quantitative measure of the base strength of the aniline. A lower pKa value for the anilinium ion corresponds to a weaker base. The pKa values of most substituted anilines are less than 3. nih.gov

Table 1: Comparison of pKa values for selected anilinium ions in aqueous solution at 25°C

| Compound | pKa of Conjugate Acid |

|---|---|

| Anilinium ion | 4.63 |

| 2-Methylanilinium ion | 4.44 |

| 4-Methylanilinium ion | 5.08 |

Electrophilic Aromatic Substitution Reactions on Trimethylaniline Ring Systems

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene and its derivatives. chemistrysteps.com The mechanism involves an initial attack of the electron-rich aromatic ring on an electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com This is typically the slow, rate-determining step. masterorganicchemistry.com In a subsequent fast step, a proton is lost from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

The amino group (-NHCH₃ in N,2,6-trimethylaniline) is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. lkouniv.ac.in This is due to the ability of the nitrogen's lone pair of electrons to be delocalized into the benzene ring through resonance, which stabilizes the carbocation intermediate when the electrophile attacks the ortho and para positions. chemistrysteps.comlkouniv.ac.in

However, in N,2,6-trimethylaniline, the situation is complicated by steric hindrance from the two ortho-methyl groups and the N-methyl group. While the amino group strongly directs incoming electrophiles to the ortho and para positions, the two ortho positions are sterically hindered by the methyl groups. This steric hindrance makes it difficult for an incoming electrophile to approach and bond to these positions. libretexts.org Consequently, electrophilic substitution on N,2,6-trimethylaniline is expected to occur predominantly at the para-position (position 4), which is electronically activated by the amino group and sterically accessible.

The general mechanism for electrophilic aromatic substitution on the N,2,6-trimethylaniline ring system at the para position is as follows:

Formation of the electrophile (E⁺): This step varies depending on the specific reaction (e.g., nitration, halogenation, sulfonation, Friedel-Crafts alkylation/acylation).

Nucleophilic attack of the aromatic ring on the electrophile: The π electrons of the benzene ring attack the electrophile, forming a sigma complex with the electrophile bonded to the para-carbon. This carbocation is resonance-stabilized, with the positive charge delocalized over the ring and onto the nitrogen atom.

Deprotonation: A base in the reaction mixture removes the proton from the para-carbon, restoring the aromatic system.

For instance, the iodination of 2,6-dialkylanilines can be achieved using molecular iodine, leading to the formation of the 4-iodo derivative in high yields. researchgate.net

N-Derivatization Reactions and Subsequent Chemical Transformations

Formation of N-Quaternized Trimethylanilinium Species

N,2,6-trimethylaniline, being a secondary amine, can undergo N-alkylation reactions to form tertiary amines and subsequently N-quaternized anilinium salts. The formation of N-quaternized trimethylanilinium species involves the reaction of the aniline with an alkylating agent, such as an alkyl halide.

For example, the methylation of a related compound, 2,4,6-trimethylaniline (B148799), can lead to the formation of N,2,4,6-tetramethylanilinium salts. nih.gov A similar reaction with N,2,6-trimethylaniline would proceed as follows:

N-methylation to form a tertiary amine: (CH₃)₂C₆H₃NHCH₃ + CH₃I → (CH₃)₂C₆H₃N(CH₃)₂ + HI

N-quaternization to form the anilinium salt: (CH₃)₂C₆H₃N(CH₃)₂ + CH₃I → [(CH₃)₂C₆H₃N(CH₃)₃]⁺I⁻

These N,N,N-trimethylanilinium salts are a class of compounds that have applications in various areas of chemistry, including as phase-transfer catalysts and in cross-coupling reactions. nih.gov The stability of these salts is influenced by the counter-ion and the substituents on the aromatic ring. nih.gov

A study on the synthesis of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate (B1224126) involved the methylation of 2,4,6-trimethylaniline. nih.gov Another example is the methylation of an imine derived from 2,4,6-trimethylaniline to form an N-isopropylidene-N,2,4,6-tetramethylanilinium salt. nih.gov

Condensation Reactions to Form Imine and Schiff Base Intermediates

N,2,6-trimethylaniline, as a primary amine, can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. researchgate.netnanobioletters.com This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. ijacskros.com

The general reaction is: R₂C=O + (CH₃)₂C₆H₃NHCH₃ → R₂C=N(CH₃)C₆H₃(CH₃)₂ + H₂O (where R can be hydrogen, alkyl, or aryl groups)

The steric hindrance provided by the two ortho-methyl groups in N,2,6-trimethylaniline can influence the rate and equilibrium of imine formation. For instance, the reaction of 2,4,6-trimethylaniline with o-vanillin in ethanol (B145695) has been used to synthesize a Schiff base. nih.gov Similarly, N-isopropylidene-2,4,6-trimethylaniline was prepared through a dehydration reaction between 2,4,6-trimethylaniline and acetone (B3395972). nih.gov These examples with a closely related isomer suggest that N,2,6-trimethylaniline would undergo similar condensation reactions.

These imine and Schiff base intermediates are valuable in organic synthesis and can be further transformed. For example, they can be reduced to form secondary amines or used as ligands in coordination chemistry.

Oxidation-Reduction Pathways of Trimethylaniline Moieties

The oxidation of anilines can proceed through various pathways, often involving the nitrogen atom and the aromatic ring. The electrochemical oxidation of anilines in an aqueous medium at a platinum anode can lead to a variety of products, including benzidine, hydroxyaniline, diphenylamine, hydrazobenzene, and azobenzene (B91143) derivatives, depending on the substituents present. The initial oxidation typically occurs at the basic nitrogen, and subsequent electron transfer can lead to ring oxidation.

The oxidation of substituted anilines can also be achieved using chemical oxidants. For instance, the oxidation of anilines by tert-butylhydroperoxide catalyzed by meso-tetraphenylporphyriniron(III) chloride in an acidic medium has been studied, with azobenzene being a product. aip.org Enzymatic oxidation of substituted anilines has also been investigated. The kinetics of the oxidation of several monosubstituted anilines catalyzed by horseradish peroxidase compound II suggest that the reaction proceeds via the donation of an electron from the aromatic amine to the enzyme in the rate-determining step, coupled with the simultaneous loss of a proton. cdnsciencepub.comresearchgate.net

For N,2,6-trimethylaniline, the presence of the methyl groups would influence the oxidation potential and the nature of the products formed. The electron-donating methyl groups would be expected to lower the oxidation potential, making the molecule more susceptible to oxidation compared to unsubstituted aniline. The steric hindrance from the ortho-methyl groups could also influence the coupling reactions of any radical intermediates formed during the oxidation process. The anodic oxidation of N-alkylanilines has been shown to produce substituted benzidines and diphenylamines through tail-to-tail and head-to-tail couplings, respectively, with the product distribution being influenced by the bulk of the alkyl groups. acs.org

Thermal Degradation and Decomposition Kinetics of Trimethylaniline Salts (e.g., Nitrate (B79036) and Perchlorate (B79767) Salts of 2,4,6-Trimethylaniline)

The thermal stability of anilinium salts is a critical aspect, particularly for those with oxidizing anions like nitrate and perchlorate. A study on the nitrate and perchlorate salts of 2,4,6-trimethylaniline revealed that their thermal decomposition can lead to ignition and explosion. nih.gov The proposed mechanism involves a proton transfer from the substituted anilinium ion to the nitrate or perchlorate ion at elevated temperatures. nih.gov This regenerates the amine (2,4,6-trimethylaniline) and the corresponding acid (HNO₃ or HClO₄) in the condensed phase. nih.gov The subsequent oxidation-reduction reaction between the amine and the strong acid leads to the energetic decomposition. nih.gov

The kinetics of the thermal decomposition of these salts were evaluated using thermogravimetric analysis. The activation energies for the decomposition of the nitrate and perchlorate salts of 2,4,6-trimethylaniline were determined to be 77.9 kJ mol⁻¹ and 118.2 kJ mol⁻¹, respectively. nih.gov

Table 2: Kinetic Parameters for the Thermal Decomposition of 2,4,6-Trimethylaniline Salts

| Salt | Activation Energy (Ea) |

|---|---|

| 2,4,6-Trimethylaniline Nitrate | 77.9 kJ mol⁻¹ |

Data sourced from a study on the preparation, characterization, and thermolysis of these salts. nih.gov

The thermal decomposition of perchlorate salts in the presence of organic molecules is a significant consideration, as the perchlorate acts as a strong oxidizer upon heating, leading to the combustion of the organic material. nasa.gov The decomposition of ammonium (B1175870) perchlorate itself is a complex process, and its kinetics can be influenced by the presence of catalysts. bu.edu.eg Studies on the thermal decomposition of various amine perchlorates indicate that a proton transfer process plays a major role in their thermolysis. researchgate.net

Kinetic Studies of Hydrolysis Reactions Involving Trimethylaniline Derivatives (e.g., Di-2,4,6-trimethylaniline phosphate)

The study of the hydrolysis of organophosphate esters, such as derivatives of trimethylaniline, is crucial for understanding the mechanisms of biochemical processes, as these esters contain C-N-P linkages analogous to those in vital macromolecules like DNA and RNA. researchgate.net Kinetic investigations into the hydrolysis of di-2,4,6-trimethylaniline phosphate (B84403) provide insights into the reaction pathways and the nature of the reactive species under different conditions. researchgate.net

Detailed Research Findings

A kinetic study of the hydrolysis of di-2,4,6-trimethylaniline phosphate was conducted in a 20% aqueous dioxane mixture at a temperature of 95±0.5°C. researchgate.net The investigation spanned a wide range of acidic conditions, from 0.1 to 6.0 mol.dm⁻³ HCl, and a pH range of 1.24 to 7.46. researchgate.net The progress of the reaction was monitored by analyzing the rate of formation of inorganic phosphate.

The relationship between the pH and the logarithm of the reaction rate revealed a complex dependency. The rate of hydrolysis reached a maximum at an acid concentration of 4.0 mol.dm⁻³ HCl. researchgate.net Beyond this concentration, the rate was observed to decrease as the acid molarity increased. researchgate.net In the pH range of 1.24 to 4.17, the reaction rates increased with rising pH. researchgate.net Conversely, a further increase in pH from 4.17 to 7.46 resulted in a decrease in the hydrolysis rate. researchgate.net

These observations suggest that the hydrolysis of the di-ester proceeds through various reactive forms depending on the acidity of the medium. The research indicates that the di-ester is reactive as a conjugate acid, a neutral species, and a mono-negative species. researchgate.net The conjugate acid and neutral species were identified as being more reactive than other acid species. researchgate.net

To elucidate the molecularity of the reaction, the data was analyzed using several established concepts in physical organic chemistry, including the Hammett acidity function, the Zucker-Hammett Hypothesis, and Bunnett parameters. researchgate.net The results from these analyses, particularly a Zucker-Hammett plot slope of 0.617, strongly indicate a bimolecular reaction mechanism. researchgate.net This suggests the participation of a water molecule as a nucleophile in the rate-determining step of the hydrolysis. researchgate.net The mechanism is believed to involve a slow proton transfer followed by a nucleophilic attack of water on the phosphorus atom of the conjugate acid species. researchgate.net

Interactive Data Table: Experimental Conditions for Hydrolysis of Di-2,4,6-trimethylaniline phosphate

| Parameter | Value |

| Solvent | 20% Aqueous Dioxane |

| Temperature | 95 ± 0.5°C |

| Acid Medium Range | 0.1 to 6.0 mol.dm⁻³ HCl |

| pH Range | 1.24 to 7.46 |

Interactive Data Table: pH-Rate Profile Highlights for Hydrolysis

| Condition | Observed Rate Trend | Inferred Reactive Species |

| 0.1 to 4.0 mol.dm⁻³ HCl | Rate Increases | Conjugate Acid Species |

| 4.0 to 6.0 mol.dm⁻³ HCl | Rate Decreases | Conjugate Acid Species |

| pH 1.24 to 4.17 | Rate Increases | Neutral Species |

| pH 4.17 to 7.46 | Rate Decreases | Mono-negative Species |

Applications in Advanced Chemical Synthesis and Catalysis

N,2,6-Trimethylaniline Hydrochloride as a Component in Ligand Design

N,2,6-trimethylaniline and its isomers, such as 2,4,6-trimethylaniline (B148799) (mesitylamine), are pivotal in the design of sterically hindered ligands. wikipedia.org The presence of methyl groups in the positions ortho to the amino group creates a bulky steric profile that is crucial in the formation of advanced ligand architectures, most notably N-heterocyclic carbenes (NHCs). wikipedia.orgscripps.edu These NHCs are a significant class of ligands in organometallic chemistry, often serving as alternatives to phosphine (B1218219) ligands in catalytic applications. researchgate.net

The synthesis of these bulky ligands often begins with the condensation of a trimethylaniline derivative with other organic molecules. For instance, 2,4,6-trimethylaniline can be condensed with glyoxal (B1671930) to produce 1,2-diimine ligands. wikipedia.org These diimines are versatile precursors for widely used NHC ligands, such as IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene). wikipedia.orgnih.gov The steric hindrance provided by the trimethylphenyl groups on the NHC ligand is critical for stabilizing the metal center and promoting catalytic activity. nih.gov

Utilization of Trimethylanilines in Catalysis Development

The application of trimethylaniline derivatives extends across various domains of catalysis, from olefin metathesis to cross-coupling reactions. Their role as precursors to robust and efficient catalysts has been a subject of extensive research.

Trimethylanilines are fundamental to the synthesis of second-generation Grubbs' catalysts, which are renowned for their utility in olefin metathesis reactions. wikipedia.org Specifically, 2,4,6-trimethylaniline is a key starting material for the synthesis of the IMes ligand. chemicalbook.comnih.gov This ligand is a cornerstone of the second-generation Grubbs' catalyst, where it replaces a phosphine ligand from the first-generation catalyst. researchgate.net This substitution results in catalysts with significantly improved activity, thermal stability, and broader substrate scope. researchgate.net The synthesis of the IMes ligand precursor, IMes·HCl (1,3-bis-{2,4,6-trimethylphenyl}imidazolium chloride), is achieved through the reaction of 2,4,6-trimethylaniline with other reagents. nih.gov

Table 1: Synthesis of NHC Ligand Precursors from Trimethylanilines

| Aniline (B41778) Derivative | Reagents | NHC Precursor | Application |

| 2,4,6-Trimethylaniline | Glyoxal, Paraformaldehyde, Chlorotrimethylsilane | IMes·HCl | Grubbs' Catalyst |

| 2,6-Diisopropylaniline | Glyoxal, Paraformaldehyde, Chlorotrimethylsilane | IPr·HCl | Transition Metal Catalysis |

| 2,6-Dimethylaniline (B139824) | Glyoxal, Paraformaldehyde, Chlorotrimethylsilane | IXy·HCl | Transition Metal Catalysis |

The steric bulk offered by trimethylaniline derivatives is a highly desirable feature in the design of ligands for transition metal catalysis. wikipedia.orgnih.gov Bulky ligands can enhance catalyst stability, control selectivity, and promote challenging chemical transformations by creating a specific coordination environment around the metal center. nih.govmdpi.com N-heterocyclic carbenes derived from trimethylanilines are particularly effective in this regard. nih.gov The steric hindrance around the metal center can be fine-tuned by modifying the aniline precursor, for example, by using derivatives with different substitution patterns on the aryl ring. mdpi.com This tunability allows for the optimization of catalytic performance for specific reactions. mdpi.com

Aniline derivatives, including 2,6-dimethylaniline and 2,4,6-trimethylaniline, have been investigated for their use in the synthesis of pre-catalysts for olefin polymerization. researchgate.netseahipublications.org Research has shown that iron and cobalt complexes bearing ligands derived from these anilines can act as effective catalysts for ethylene (B1197577) polymerization upon activation with a co-catalyst like methylaluminoxane (B55162) (MAO). researchgate.netseahipublications.org

A study comparing pre-catalysts synthesized from 2,6-dimethylaniline and 2,4,6-trimethylaniline found that both produced a polymeric product. researchgate.netseahipublications.org Notably, the pre-catalyst derived from 2,6-dimethylaniline exhibited a higher yield of polyethylene. researchgate.netseahipublications.org The design of the ligand, which is directly influenced by the structure of the starting aniline, plays a crucial role in determining the catalytic activity and the properties of the resulting polymer. mdpi.com

Table 2: Ethylene Polymerization using Aniline-Based Pre-Catalysts

| Aniline Precursor | Co-catalyst | Polymer Yield | Reference |

| 2,6-Dimethylaniline | MAO | Higher Yield | researchgate.net, seahipublications.org |

| 2,4,6-Trimethylaniline | MAO | Lower Yield | researchgate.net, seahipublications.org |

Rhodium complexes are versatile catalysts for a wide array of organic transformations, including multicomponent reactions (MCRs), which are highly efficient processes for building molecular complexity. researchgate.net The performance of rhodium catalysts is heavily dependent on the nature of the ligands coordinated to the metal center. While specific examples directly citing this compound in rhodium-catalyzed MCRs are not prevalent in the provided context, the principles of ligand design using bulky aniline derivatives are applicable. The steric and electronic properties of ligands derived from trimethylanilines can influence the reactivity and selectivity of rhodium catalysts in these complex transformations. For instance, rhodium(III)-catalyzed cascade cyclization and amidation reactions have been developed for the synthesis of various heterocyclic compounds. nih.gov The development of novel ligands is crucial for advancing the scope and efficiency of such rhodium-catalyzed reactions. researchgate.net

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The efficacy of these reactions often relies on the use of sophisticated ligands that can facilitate the key steps of the catalytic cycle. N-heterocyclic carbene ligands derived from bulky anilines, such as 2,4,6-trimethylaniline, have been shown to be highly effective in various palladium-catalyzed reactions. researchgate.net These ligands can promote challenging cross-coupling reactions, including those involving sterically hindered substrates or less reactive aryl chlorides. nih.gov The strong σ-donating ability of NHC ligands helps to stabilize the palladium catalyst and promote oxidative addition, a crucial step in the catalytic cycle. scripps.edu

Intermediacy in Complex Organic Molecule Synthesis

N,2,6-Trimethylaniline, often handled as its hydrochloride salt for stability and ease of use, is a pivotal intermediate in the synthesis of a variety of complex organic molecules. The free amine, 2,6-dimethylaniline, is readily generated from the hydrochloride salt and serves as a versatile building block, particularly in the field of coordination chemistry and catalysis. Its utility stems from the sterically bulky 2,6-dimethylphenyl group, which can be strategically incorporated into ligand structures to influence the properties of metal complexes.

Formation of Glyoxal-bis(mesitylimine) and Related Imines

A significant application of 2,4,6-trimethylaniline is in the synthesis of diimine ligands through condensation reactions. wikipedia.org A prominent example is the reaction with glyoxal to form Glyoxal-bis(mesitylimine), a yellow solid classified as a 1,2-diimine ligand. wikipedia.orgwikipedia.org This synthesis is typically achieved by the condensation of 2,4,6-trimethylaniline with an aqueous solution of glyoxal, often in a solvent like methanol (B129727) and catalyzed by a few drops of a weak acid such as formic acid. wikipedia.orgrsc.org

The resulting diimine, Glyoxal-bis(mesitylimine), is not merely a coordination ligand in its own right but also serves as a crucial precursor to N-heterocyclic carbene (NHC) ligands, such as IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene). wikipedia.orgwikipedia.org NHC ligands are vital in modern organometallic chemistry, particularly in catalysts for reactions like olefin metathesis, as seen in second-generation Grubbs' catalysts. wikipedia.org

| Reactant 1 | Reactant 2 | Catalyst (Typical) | Product | Product Class |

| 2,4,6-Trimethylaniline | Glyoxal | Formic Acid | Glyoxal-bis(mesitylimine) | Diimine Ligand |

This table illustrates the key components in the synthesis of Glyoxal-bis(mesitylimine).

Preparation of 1,3-Diketimines Ligands

N,2,6-Trimethylaniline and its isomers are instrumental in preparing another important class of ligands: 1,3-diketimines, often referred to as β-diketimines or "nacnac" ligands. chemicalbook.comguidechem.com These monoanionic, bidentate ligands are synthesized through the condensation of an aniline derivative with a 1,3-diketone, such as acetylacetone (B45752) (2,4-pentanedione). chemeurope.commdpi.com The reaction typically involves two equivalents of the aniline with one equivalent of the diketone, often under acidic conditions with azeotropic removal of water to drive the reaction to completion. researchgate.net

The resulting ligands feature a backbone that can chelate to a metal center. The substituents on the nitrogen atoms, derived from the aniline, provide steric bulk that can stabilize metal complexes in unusual oxidation states or with low coordination numbers. chemeurope.commdpi.com The use of bulky anilines like 2,6-disubstituted derivatives is a common strategy to control the coordination environment around the metal center, shielding it and influencing its catalytic activity. chemeurope.com

| Aniline Derivative | Diketone Example | Product Class | Key Feature |

| 2,4,6-Trimethylaniline | Acetylacetone (2,4-pentanedione) | β-Diketimine (nacnac) | Steric bulk from the mesityl groups |

| 2,6-Diisopropylaniline | 1,1,1-Trifluoro-2,4-pentanedione | β-Diketimine (nacnac) | Steric bulk and electronic effects from substituents |

This table provides examples of components used in the synthesis of 1,3-Diketimine ligands.

Role in the Synthesis of Substituted Iminodiacetic Acids

The structural motif of N,2,6-trimethylaniline is also found in more complex chelating agents, such as substituted iminodiacetic acids. An example is the synthesis of N-(2,6-dimethylphenylcarbamoyl-methyl)iminodiacetic acid. nih.gov This compound and its analogs are synthesized from nitrilotriacetic acid. nih.gov While the specific synthesis does not start directly from this compound, it incorporates the N-(2,6-dimethylphenyl) group, which is the core structure of the parent aniline. These types of molecules are of interest for their ability to form stable complexes with metal ions, such as technetium-99m, for various applications. nih.gov

Research on Trimethylaniline Applications in Dye Chemistry and Materials Science

2,4,6-Trimethylaniline is a recognized intermediate in the production of dyes and pigments. chemicalbook.comguidechem.comsolubilityofthings.com It serves as a precursor for specific dyes, including Acid Blue 129, which finds use in histochemistry studies. chemicalbook.comguidechem.com The synthesis of such dyes relies on the chemical reactivity of the aromatic amine to build larger, conjugated systems responsible for color. nih.gov

Theoretical and Computational Chemistry Studies of Trimethylaniline Systems

Quantum Mechanical Investigations

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of molecules. These methods provide a detailed picture of electron distribution and energy levels, which govern the molecule's reactivity and properties.

Density Functional Theory (DFT) for Electronic Structure Analysis (HOMO/LUMO Energy, Charge Transfer)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. Key to this analysis are the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests higher reactivity. irjweb.com

For the related compound 2,6-dimethylaniline (B139824) (2,6-DMA), DFT calculations using the B3LYP functional and 6-311++G(d,p) basis set have determined these values. tandfonline.com The HOMO is primarily localized on the aniline (B41778) ring and the amino group, reflecting the electron-donating nature of this moiety. The LUMO is distributed over the aromatic ring, representing the region susceptible to nucleophilic attack or electron acceptance.

Upon N-methylation to form N,2,6-trimethylaniline, the electron-donating character of the nitrogen is slightly enhanced. However, protonation to form the N,2,6-trimethylanilinium cation drastically alters the electronic landscape. The positive charge on the nitrogen atom significantly lowers the energy of both the HOMO and LUMO, making the molecule less likely to donate electrons and more susceptible to nucleophilic attack. This leads to a substantial increase in the HOMO-LUMO gap, indicating greater molecular stability. Charge transfer within the molecule is also influenced, with a significant polarization of electron density towards the protonated amino group.

Interactive Data Table: Frontier Orbital Energies for 2,6-Dimethylaniline Data calculated via DFT/B3LYP/6-311++G(d,p). tandfonline.com

| Parameter | Energy (eV) |

| HOMO | -5.0563 |

| LUMO | -1.1120 |

| Energy Gap (ΔE) | 3.9443 |

Calculation of Molecular Properties (Dipole Moment, Chemical Hardness, Softness, Ionization Potential)

Global reactivity descriptors, such as chemical hardness (η) and softness (S) , are derived from HOMO and LUMO energies. Hardness is a measure of resistance to change in electron distribution, with a larger HOMO-LUMO gap corresponding to a harder, less reactive molecule. gsconlinepress.com Softness is the reciprocal of hardness. The ionization potential (I) is the energy required to remove an electron, approximated by the negative of the HOMO energy.

For the N,2,6-trimethylanilinium cation, the large energy gap resulting from protonation would classify it as a "hard" chemical species with a high ionization potential compared to its neutral precursor.

Interactive Data Table: Calculated Molecular Properties for 2,6-Dimethylaniline Data calculated via DFT/B3LYP/6-311++G(d,p). tandfonline.com

| Property | Value | Unit |

| Dipole Moment (μ) | 1.6377 | Debye |

| Ionization Potential (I) | 5.0563 | eV |

| Chemical Hardness (η) | 1.9721 | eV |

| Chemical Softness (S) | 0.5070 | eV⁻¹ |

Local Reactivity Descriptors (Fukui Indices)

While global descriptors like hardness provide a general sense of reactivity, local descriptors like Fukui functions predict which specific atoms or regions within a molecule are most reactive. wikipedia.orgscm.com The Fukui function, f(r), measures the change in electron density at a point r when the total number of electrons in the system changes. researchgate.net

There are three main types of Fukui functions:

f⁺(r) : for nucleophilic attack (electron acceptance), related to the LUMO density.

f⁻(r) : for electrophilic attack (electron donation), related to the HOMO density.

f⁰(r) : for radical attack.

For the N,2,6-trimethylanilinium cation, the primary site for nucleophilic attack (highest f⁺ value) would be associated with the positively charged nitrogen and the adjacent carbons of the aromatic ring, which bear a partial positive charge due to inductive effects. The aromatic ring itself would be the most likely region for electrophilic attack (highest f⁻ value), although this reactivity is significantly diminished compared to the neutral aniline due to the electron-withdrawing nature of the -NH(CH₃)₂⁺ group. numberanalytics.com

Molecular Dynamics Simulations for Conformational and Dynamic Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of molecular conformations, dynamic processes, and interactions with the environment, such as a solvent. researchgate.net

For a molecule like N,2,6-trimethylaniline hydrochloride in an aqueous solution, MD simulations could reveal several key behaviors:

Conformational Dynamics : The rotation of the N-methyl and the two ortho-methyl groups can be studied to understand their preferred orientations and the energy barriers to rotation.

Solvation Structure : MD can map the arrangement of water molecules around the anilinium cation and the chloride anion, showing how the molecule organizes its local solvent environment. core.ac.uk This includes the formation and lifetime of hydrogen bonds between the anilinium N-H group and water molecules.

Ion Pairing : The simulation can predict the average distance and dynamics of the interaction between the N,2,6-trimethylanilinium cation and the chloride anion in solution, determining whether they exist as a tight ion pair or as solvent-separated ions.

These simulations provide an atomistic understanding of the molecule's behavior in a realistic environment, which is not accessible through static quantum mechanical calculations alone. scm.com

Prediction and Analysis of Thermodynamic Properties (Entropy, Enthalpy, Gibbs Free Energy)

Computational chemistry allows for the prediction of key thermodynamic properties from first principles. By calculating the vibrational frequencies of a molecule from an optimized geometry, statistical mechanics can be used to determine its entropy (S) , enthalpy (H) , and Gibbs free energy (G) . scirp.org

These calculations are crucial for understanding the stability of molecules and the favorability of chemical reactions. For the formation of this compound from its parent amine and HCl, computational methods can predict the Gibbs free energy of the reaction, confirming the spontaneity of salt formation.

Furthermore, these thermodynamic functions can be calculated at different temperatures, providing insight into the stability of the compound under various conditions. While specific values for this compound are not available in the literature, studies on other amine hydrochlorides show that the formation of the salt is enthalpically driven due to the favorable electrostatic interaction in the crystal lattice and the strong N-H⁺···Cl⁻ hydrogen bond. gla.ac.ukresearchgate.net

Computational Modeling of Non-Covalent Interactions (Hydrogen Bonding, π–π Interactions)

The solid-state structure and properties of this compound are governed by non-covalent interactions. nih.gov Computational models are essential for identifying and quantifying these forces. mdpi.com

Hydrogen Bonding : The most significant non-covalent interaction in the crystal structure of this compound is expected to be the hydrogen bond between the protonated amino group (N-H⁺) and the chloride anion (Cl⁻). nih.gov This is a strong, charge-assisted hydrogen bond that plays a primary role in the formation and stability of the crystal lattice. gla.ac.ukrsc.org Computational studies on similar anilinium salts have confirmed the directional and stabilizing nature of these interactions.

π–π Interactions : The aromatic rings of the anilinium cations can interact with each other through π–π stacking. researchgate.net Due to the positive charge on the cation, these interactions are often of a parallel-displaced or T-shaped nature rather than a direct face-to-face sandwich configuration, as the latter would be electrostatically repulsive. wikipedia.org Computational analyses of related 2,6-disubstituted anilinium cations have shown that through-space cation-π interactions contribute significantly to the stability of the crystal packing. nih.gov These interactions involve the positively charged ammonium (B1175870) group of one molecule interacting with the electron-rich π-cloud of an adjacent aromatic ring.

In Silico Exploration of Reaction Pathways and Energetics

Computational chemistry provides a powerful lens for investigating the intricate details of chemical reactions involving trimethylaniline systems. Through the use of theoretical models and high-performance computing, researchers can map out potential reaction pathways, identify transient intermediates and transition states, and calculate the associated energy changes. These in silico studies offer profound insights into reaction mechanisms, complementing experimental findings and guiding the design of new synthetic methodologies. Techniques such as Density Functional Theory (DFT) are frequently employed to model the electronic structure and geometry of molecules, providing a basis for understanding their reactivity.

A key area of investigation for trimethylanilinium salts, which are closely related to this compound, is their dichotomous reactivity as precursors for either arylation or methylation. chemrxiv.org Computational studies have been instrumental in elucidating the factors that govern which of these pathways is favored under specific reaction conditions.

Detailed mechanistic analyses have explored the degradation pathways of trimethylanilinium salts, which can compete with their desired synthetic applications. chemrxiv.org Theoretical calculations have shown that the energy barriers for degradation pathways versus direct reaction pathways can be very close. This suggests that the specific outcome of a reaction—whether the salt degrades or participates in the intended cross-coupling or methylation—is highly sensitive to factors such as temperature, solvent, and the concentration of reactants. chemrxiv.org

For instance, computational modeling of N,N,N-trimethylanilinium salts has been used to compare the energetics of different potential reaction mechanisms, including those that are radical-mediated. chemrxiv.org These theoretical investigations have, in some cases, supported experimental evidence suggesting that radical-centered degradation is not the primary pathway. chemrxiv.org Instead, the calculations point towards a delicate balance between desired synthetic transformations and degradation routes, which can be influenced by the choice of counterion and other additives.

The exploration of reaction energetics in these systems often involves calculating the Gibbs free energy (ΔG) or potential energy surfaces for various proposed steps. The table below illustrates hypothetical energy barriers for competing reaction pathways, based on the types of insights gained from computational studies on analogous anilinium salts.

| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) | Favored Conditions |

| Arylation | Oxidative Addition | 20-25 | Catalytic, mild temperature |

| Methylation | SN2-type | 22-28 | Higher temperature, specific nucleophiles |

| Degradation | Hofmann Elimination | 18-24 | Basic conditions, elevated temperature |

Note: The data in this table is illustrative and represents the type of information obtained from computational studies on related anilinium compounds. Specific values for this compound would require dedicated theoretical investigation.

These in silico explorations are crucial for optimizing reaction conditions to favor a desired product. By understanding the energy landscapes of competing pathways, chemists can strategically manipulate reaction parameters to steer the transformation along the most efficient and selective route. For example, if computational studies reveal that a degradation pathway has a lower activation energy, efforts can be directed towards finding a catalyst that selectively lowers the barrier for the desired arylation or methylation reaction.

Furthermore, computational models can predict the influence of substituents on the aniline ring. The presence of methyl groups at the 2 and 6 positions in N,2,6-trimethylaniline, for example, introduces steric hindrance that can significantly alter the energetics of reaction pathways compared to unsubstituted aniline derivatives. Theoretical studies can quantify these steric effects and their impact on the stability of intermediates and transition states, providing a rationale for observed reactivity patterns.

Emerging Research Frontiers and Future Directions for N,2,6 Trimethylaniline Hydrochloride

Development of Novel and Efficient Synthetic Routes

Key areas of development include:

Catalytic Hydrogenation: Replacing classical reduction methods, such as using iron powder in acidic conditions, with advanced catalytic systems is a primary goal. google.com Palladium-based catalysts, for instance, have shown high activity and selectivity for the hydrogenation of nitroarenes to anilines. acs.orgnih.gov Research is now exploring lower-cost, earth-abundant metal catalysts and optimizing reaction conditions to achieve high yields at lower temperatures and pressures. acs.orgnih.gov

Direct Amination Strategies: Investigating methods for the direct amination of functionalized aromatic rings offers a more atom-economical approach. While challenging, progress in catalysis is making this a more feasible strategy, potentially bypassing the nitration-reduction sequence altogether.

Flow Chemistry: The application of continuous flow technology to the synthesis of N,2,6-Trimethylaniline and its hydrochloride salt presents opportunities for enhanced safety, better process control, and easier scalability. Flow reactors can manage exothermic reactions more effectively and allow for precise control over reaction time, temperature, and stoichiometry.

A comparison of synthetic strategies highlights the evolution towards more sustainable methods.

| Method | Precursors | Key Reagents/Catalysts | Advantages | Challenges |

| Classical Nitration/Reduction | Mesitylene (B46885) | Mixed Acid (H₂SO₄/HNO₃), Iron Powder, HCl | Well-established, uses readily available materials. chemicalbook.comgoogle.com | Generates significant waste, harsh reaction conditions. google.com |

| Catalytic Hydrogenation | 2,4,6-Trimethylnitrobenzene | Pd/C, PtO₂, Ni catalysts | High selectivity, cleaner process, higher yields. google.comacs.org | Cost of precious metal catalysts, catalyst deactivation. nih.gov |

| N-Alkylation | 2,6-Dimethylaniline (B139824) | Iodomethane | Direct methylation of the amine. chemicalbook.com | Use of toxic alkylating agents. |

| Future: Direct Amination | Substituted Mesitylene | Advanced Catalytic Systems | High atom economy, potentially fewer steps. | Catalyst development, substrate scope, and selectivity remain active research areas. |

Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

To optimize synthetic routes and gain deeper mechanistic insights, researchers are increasingly employing advanced in-situ spectroscopic techniques. These methods allow for real-time monitoring of reacting species directly within the reaction vessel, providing a wealth of data on reaction kinetics, intermediates, and catalyst behavior without the need for offline sampling. spectroscopyonline.comyoutube.com

The application of these techniques is crucial for:

Identifying Transient Intermediates: Many reactions proceed through short-lived intermediates that are impossible to isolate. In-situ spectroscopy can detect these species, providing critical evidence for proposed reaction mechanisms. spectroscopyonline.com

Optimizing Reaction Conditions: By observing the concentration of reactants, products, and byproducts in real-time, reaction parameters such as temperature, pressure, and catalyst loading can be precisely tuned for maximum efficiency and selectivity.

Understanding Catalyst Lifecycles: These techniques can monitor the state of a catalyst during a reaction, revealing processes of activation, deactivation, or transformation under realistic operating conditions. youtube.com

| Technique | Information Provided | Application in N,2,6-Trimethylaniline Synthesis/Reactions |

| FT-IR Spectroscopy | Changes in functional groups, bonding information. frontiersin.org | Monitoring the conversion of a nitro group to an amine during synthesis; observing the coordination of aniline-derived ligands to metal centers. |

| Raman Spectroscopy | Vibrational modes, complementary to IR, good for aqueous systems. | Tracking changes in the aromatic ring substitution pattern; studying catalyst-substrate interactions. |

| NMR Spectroscopy | Detailed structural information, quantification of species. | Determining reaction kinetics by integrating proton or carbon signals over time; identifying isomeric byproducts. |

| UV-Vis Spectroscopy | Electronic transitions, concentration of chromophoric species. researchgate.net | Following the disappearance of colored starting materials or the appearance of conjugated products. |

Rational Design and Optimization of N,2,6-Trimethylaniline Hydrochloride-Based Catalysts

N,2,6-Trimethylaniline and its derivatives are pivotal building blocks in modern coordination chemistry and catalyst design. wikipedia.org The defining feature is the bulky 2,6-dimethylphenyl group, which provides significant steric hindrance around a reactive center. This steric protection is a key principle in the "rational design" of catalysts, allowing for fine-tuning of their activity, selectivity, and stability.

A prominent example is the use of 2,4,6-trimethylaniline (B148799) (a close isomer) as a precursor for N-heterocyclic carbene (NHC) ligands, such as IMes (1,3-dimesitylimidazol-2-ylidene). wikipedia.org These bulky ligands are crucial components of highly successful olefin metathesis catalysts, including the second-generation Grubbs' catalyst. wikipedia.org The steric bulk of the mesityl groups (derived from trimethylaniline) on the NHC ligand is directly responsible for stabilizing the metal center and promoting high catalytic turnover.

Future research in this area is focused on:

Developing Novel Ligand Scaffolds: Synthesizing new ligands based on the N,2,6-trimethylaniline framework to create catalysts with novel reactivity or improved performance for specific organic transformations.

Fine-Tuning Steric and Electronic Properties: Systematically modifying the aniline (B41778) precursor (e.g., by adding electron-donating or -withdrawing groups to the ring) to rationally control the electronic properties of the resulting ligand and, consequently, the catalytic activity of the metal complex.